![molecular formula C14H18N4 B5179890 N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine
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Overview
Description
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA is a synthetic compound that was first discovered in the late 1990s and has since been the subject of numerous scientific investigations. The purpose of
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to induce the production of cytokines, which are signaling molecules that play a key role in the immune response. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to increase the production of nitric oxide, which is important for the immune response. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to increase the production of reactive oxygen species, which can damage cancer cells. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have anti-inflammatory effects, which may be important for its antitumor activity.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has a number of advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied in animal models of cancer. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. However, there are also limitations to using N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in lab experiments. It can be difficult to administer N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine to animals, and there is a risk of toxicity at high doses.
Future Directions
There are a number of future directions for research on N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine. One area of interest is the development of new synthetic methods for N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine that are more efficient and environmentally friendly. Another area of interest is the development of new formulations of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine that can be administered more easily and have fewer side effects. There is also interest in exploring the use of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in humans.
Synthesis Methods
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with dimethylamine and benzylamine. The resulting product is then treated with hydrogen gas to produce N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine. Other methods of synthesis have also been reported, such as the reaction of 2-chloronicotinic acid with dimethylamine and methyl iodide.
Scientific Research Applications
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been extensively studied for its potential use in cancer therapy. In preclinical studies, N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.
properties
IUPAC Name |
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18(2)14-13(4-3-7-17-14)11-16-10-12-5-8-15-9-6-12/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBFDYSUCHPXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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